molecular formula C8H8ClFO4S B6166089 3-fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride CAS No. 2091546-17-5

3-fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride

Cat. No.: B6166089
CAS No.: 2091546-17-5
M. Wt: 254.7
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Description

3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride is a specialized organic compound characterized by its unique chemical structure, which includes a benzene ring substituted with a fluorine atom, a methoxymethoxy group, and a sulfonyl chloride group. This compound is of interest in various scientific and industrial applications due to its reactive nature and potential utility in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functional group modifications. The final step involves the conversion of the benzene ring to the sulfonyl chloride group using chlorosulfonic acid or similar reagents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The sulfonyl chloride group can be further oxidized to produce sulfonic acids or sulfates.

  • Reduction: Reduction reactions can lead to the formation of corresponding sulfides or sulfoxides.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed:

  • Sulfonic Acids: Resulting from oxidation reactions.

  • Sulfides/Sulfoxides: Resulting from reduction reactions.

  • Substituted Benzene Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride has several applications in scientific research, including:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound can be used in the development of biochemical probes and sensors.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the sulfonyl chloride group acts as a good leaving group, allowing nucleophiles to replace it. The molecular targets and pathways involved vary depending on the application, but generally, the compound interacts with various functional groups and reactive sites in organic molecules.

Comparison with Similar Compounds

  • 3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonic acid

  • 3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonamide

  • 3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl fluoride

Uniqueness: 3-Fluoro-5-(methoxymethoxy)benzene-1-sulfonyl chloride is unique due to its combination of fluorine and methoxymethoxy groups, which impart distinct chemical properties compared to similar compounds. Its reactivity and versatility make it a valuable tool in organic synthesis and industrial applications.

Properties

CAS No.

2091546-17-5

Molecular Formula

C8H8ClFO4S

Molecular Weight

254.7

Purity

95

Origin of Product

United States

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